2,6-Difluoro-benzamidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGXHAPBHZDDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398987 | |
| Record name | 2,6-Difluoro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762229-49-2 | |
| Record name | 2,6-Difluoro-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2,6 Difluoro Benzamidine
Established Synthetic Routes to 2,6-Difluoro-benzamidine and Core Intermediates
Traditional methods for the synthesis of this compound primarily rely on the transformation of readily available precursors such as 2,6-difluorobenzonitrile (B137791). These established routes, including condensation reactions and catalytic reductions, form the bedrock of its laboratory and industrial production.
Condensation Reactions in this compound Synthesis
A prominent and well-established method for the synthesis of benzamidines from nitriles is the Pinner reaction. wikipedia.orgnrochemistry.com This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt. This intermediate is then treated with ammonia (B1221849) to yield the final amidine. wikipedia.orgnrochemistry.com
The general mechanism of the Pinner reaction, as it would apply to the synthesis of this compound, is outlined below:
Formation of the Pinner Salt: 2,6-Difluorobenzonitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of a strong acid like hydrogen chloride. This results in the formation of the corresponding ethyl 2,6-difluorobenzimidate hydrochloride (a Pinner salt).
Amination: The isolated or in situ generated Pinner salt is then reacted with ammonia. The ammonia displaces the ethoxy group from the imidate to form this compound hydrochloride. Subsequent neutralization yields the free base.
This method is advantageous due to its use of readily available starting materials. However, it requires strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt intermediate to the corresponding ester.
Table 1: Key Steps in the Pinner Reaction for this compound Synthesis
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2,6-Difluorobenzonitrile, Ethanol | Anhydrous HCl | Ethyl 2,6-difluorobenzimidate hydrochloride |
Catalytic Reduction Approaches for this compound Precursors
Catalytic reduction offers an alternative pathway to benzamidines, often proceeding through an intermediate that is subsequently reduced. One such approach involves the formation and reduction of a benzamidoxime (B57231) intermediate. A patented method describes a two-step process for the synthesis of benzamidine (B55565) derivatives from benzonitriles that can be adapted for this compound.
The proposed synthetic sequence is as follows:
Formation of 2,6-Difluorobenzamidoxime: 2,6-Difluorobenzonitrile is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2,6-difluorobenzamidoxime.
Catalytic Hydrogenation: The resulting 2,6-difluorobenzamidoxime is then subjected to catalytic hydrogenation. This reduction step converts the amidoxime (B1450833) to the corresponding amidine. The process can be carried out using a variety of catalysts, with a patent suggesting the use of an ionic liquid-supported nano-metal catalyst for enhanced activity and recyclability.
This method provides a viable alternative to the Pinner reaction, particularly with the potential for greener reaction conditions in the reduction step.
Multistep Synthetic Strategies for Functionalized this compound Analogues
The synthesis of functionalized this compound analogues, particularly N-substituted derivatives, often requires multistep reaction sequences. These strategies allow for the introduction of various substituents on the amidine nitrogen atoms, which is crucial for modulating the compound's biological activity and physicochemical properties.
A general approach for the synthesis of N-aryl-2,6-difluorobenzamidines can be envisioned starting from 2,6-difluorobenzonitrile. One possible route involves the initial synthesis of the unsubstituted this compound, followed by a transition metal-catalyzed N-arylation reaction. For example, a copper-catalyzed coupling of an aryl halide with the amidine could be employed.
Alternatively, a more convergent approach could involve the direct reaction of a substituted amine with an activated form of 2,6-difluorobenzonitrile, such as a 2,6-difluorobenzimidoyl chloride. This intermediate can be prepared from the corresponding amide, 2,6-difluorobenzamide (B103285), by reaction with a chlorinating agent like thionyl chloride. The subsequent reaction of the imidoyl chloride with a primary or secondary amine would yield the desired N-substituted this compound.
The synthesis of benzamidine derivatives carrying 1,2,3-triazole moieties has been reported, showcasing a multistep approach to highly functionalized analogues. chemistrysteps.com This strategy involves the "click chemistry" reaction of an azide-functionalized benzonitrile (B105546) with an alkyne, followed by the conversion of the nitrile group to the amidine. chemistrysteps.com This highlights the modularity of synthetic approaches to complex benzamidine derivatives.
Novel and Green Synthesis Techniques
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. This trend has also impacted the synthesis of benzamidine derivatives, with the exploration of ionic liquid-supported catalysis and photoredox catalysis as promising green alternatives.
Ionic Liquid-Supported Catalysis in Benzamidine Derivative Preparation
Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts in a wide range of organic transformations due to their low vapor pressure, high thermal stability, and recyclability. nih.gov In the context of benzamidine synthesis, ionic liquids can play a dual role as both the solvent and the catalyst.
For instance, nitrile-functionalized pyridinium (B92312) ionic liquids have been designed to improve catalyst retention in palladium-catalyzed coupling reactions. nih.gov While not a direct synthesis of the amidine group, this demonstrates the utility of functionalized ionic liquids in reactions involving nitrile-containing compounds. A more direct application is the use of an ionic liquid-supported nano-metal catalyst in the hydrogenation of benzamidoximes to benzamidines, as mentioned in a patent. This approach combines the catalytic efficiency of nanoparticles with the green properties of ionic liquids.
Furthermore, the chemoselective hydration of nitriles to amides has been achieved using the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a catalyst. researchgate.netrsc.org While this reaction yields the amide, it highlights the potential of ionic liquids to activate the nitrile group towards nucleophilic attack, a key step in amidine synthesis. It is conceivable that under different conditions and with an amine nucleophile, a similar ionic liquid-based system could be developed for the direct synthesis of benzamidines from nitriles.
Photoredox Catalysis for Difluorinated Compound Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of reactive radical intermediates under mild conditions. This technology is particularly well-suited for the synthesis of complex molecules, including those containing fluorine atoms.
While a direct photoredox-catalyzed synthesis of this compound from 2,6-difluorobenzonitrile and an amine has not been explicitly reported, related transformations suggest its feasibility. For example, the photocatalytic reduction of benzonitrile to benzylamine (B48309) has been demonstrated using a palladium-loaded titanium(IV) oxide photocatalyst. nih.gov This indicates that the nitrile group can be activated under photocatalytic conditions.
More relevantly, photoredox catalysis has been employed for the carbamoylation of imines to produce α-amino acid amides. nih.gov This reaction involves the generation of a carbamoyl (B1232498) radical which then adds to the imine. A similar strategy could potentially be developed for the synthesis of amidines, where a nitrogen-centered radical is generated and adds to a nitrile. The development of such a method would represent a significant advancement in the synthesis of this compound, offering a mild and potentially more functional group tolerant alternative to traditional methods.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-Difluorobenzonitrile |
| Ethyl 2,6-difluorobenzimidate hydrochloride |
| This compound hydrochloride |
| 2,6-Difluorobenzamidoxime |
| Hydroxylamine hydrochloride |
| 2,6-Difluorobenzamide |
| Thionyl chloride |
| 2,6-Difluorobenzimidoyl chloride |
| Tetrabutylammonium hydroxide |
| Palladium-loaded titanium(IV) oxide |
Derivatization Strategies of the 2,6-Difluorobenzamidine Nucleus
The reactivity of the 2,6-difluorobenzamidine molecule is centered around its nucleophilic amidine group (-C(=NH)NH2) and the potential for substitution on the aromatic ring. Chemists exploit these features to construct a variety of derivatives with applications in medicinal chemistry and materials science.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for derivatizing 2,6-difluorobenzamidine. masterorganicchemistry.comopenstax.org In these reactions, the nitrogen atoms of the amidine group act as nucleophiles, attacking an electrophilic acyl carbon. youtube.com This process results in the formation of N-acylated derivatives, effectively attaching new functional groups to the core structure.
The general mechanism involves the attack of the amidine's nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. khanacademy.org This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride) to yield the final N-acylated product. openstax.orgyoutube.com
A typical procedure involves reacting 2,6-difluorobenzamidine with a suitable acyl chloride in the presence of a base. semanticscholar.org The base, often a non-nucleophilic amine like diisopropylethylamine (DIPEA), serves to neutralize the acid (e.g., HCl) generated during the reaction. The choice of solvent is typically an inert one, such as dichloromethane (B109758) (CH2Cl2), to facilitate the reaction at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. semanticscholar.org
Table 1: Example of Nucleophilic Acyl Substitution
| Reactant A | Reactant B | Base | Solvent | Product |
|---|---|---|---|---|
| 2,6-Difluorobenzamidine | Benzoyl Chloride | DIPEA | CH2Cl2 | N-(2,6-difluorobenzimidoyl)benzamide |
This interactive table showcases common reagents used in the acylation of amidine compounds.
These reactions are valuable for synthesizing molecules where the properties of the parent compound are modified by the addition of various acyl groups. illinois.edu
Suzuki Cross-Coupling Reactions for Aryl-Substituted Analogues
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com While 2,6-difluorobenzamidine itself is not a direct substrate for Suzuki coupling, this strategy is employed to create aryl-substituted analogues by starting with a halogenated precursor.
The most common strategy involves performing the Suzuki reaction on a molecule like 5-(4-bromophenyl)-4,6-dichloropyrimidine, which contains a suitable leaving group (a bromine atom) for palladium-catalyzed cross-coupling. mdpi.com This precursor is reacted with various arylboronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like potassium phosphate (B84403) (K3PO4). mdpi.comnih.gov
The reaction is typically carried out in a solvent system like 1,4-dioxane (B91453) under an inert atmosphere to prevent degradation of the catalyst. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. mdpi.com This approach allows for the introduction of a wide array of aryl and heteroaryl groups onto the phenyl ring of the precursor before the subsequent conversion to the final amidine product.
Table 2: Typical Conditions for Suzuki Cross-Coupling to Form Biaryl Precursors
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 4-Bromo-2,6-difluorobenzonitrile | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane |
| 1-Bromo-3-chloro-2,5-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/H2O |
This interactive table illustrates the key components for Suzuki cross-coupling reactions used to generate precursors for aryl-substituted analogues.
This multi-step strategy—halogenation, Suzuki coupling, and then formation of the amidine—is a key pathway to complex aryl-substituted 2,6-difluorobenzamidine analogues.
Cyclization and Rearrangement Reactions Involving Difluorobenzamidine Intermediates
The amidine functional group is a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov 2,6-Difluorobenzamidine is an excellent precursor for building various ring systems through cyclization and cyclocondensation reactions. longdom.orgjmchemsci.com These reactions typically involve the reaction of the amidine with a molecule containing two electrophilic sites, leading to the formation of a new ring.
A prominent example is the synthesis of substituted pyrimidines. By reacting 2,6-difluorobenzamidine with a 1,3-dicarbonyl compound (like a β-keto ester or malonic ester derivative), a dihydropyrimidine (B8664642) can be formed, which may subsequently be oxidized to the aromatic pyrimidine. These reactions are often catalyzed by either acid or base.
Another important application is in Hantzsch-type cyclocondensation reactions, which are used to synthesize dihydropyridines. researchgate.netresearchgate.net In a modified approach, an amidine can react with an aldehyde and a β-keto ester to form a dihydropyrimidine derivative. The 2,6-difluorophenyl group from the amidine becomes a key substituent on the resulting heterocyclic ring. These methods are highly valued for their ability to construct complex heterocyclic scaffolds from relatively simple starting materials. mdpi.commdpi.com
Table 3: Examples of Heterocyclic Systems from Amidine Cyclization
| Amidine | Co-reactant | Resulting Heterocycle |
|---|---|---|
| 2,6-Difluorobenzamidine | Ethyl acetoacetate | 2-(2,6-Difluorophenyl)-4-methyl-pyrimidin-6-ol |
| 2,6-Difluorobenzamidine | Diethyl malonate | 2-(2,6-Difluorophenyl)pyrimidine-4,6-diol |
This interactive table demonstrates how 2,6-difluorobenzamidine can be a precursor to various heterocyclic structures.
The synthesis of these fused and non-fused heterocyclic systems is a critical area of research, as these structures are prevalent in many biologically active molecules. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2,6 Difluoro Benzamidine
Influence of Fluorine Substitution on Reaction Dynamics
The two fluorine atoms at the 2 and 6 positions of the benzene (B151609) ring have a profound impact on the chemical reactivity and physical properties of the benzamidine (B55565) moiety through a combination of electronic and steric effects.
The fluorine atom is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). In 2,6-Difluoro-benzamidine, these two fluorine atoms significantly reduce the electron density of the benzene ring and, by extension, the attached amidine group. This has several consequences for the molecule's reactivity:
Decreased Basicity and Nucleophilicity: The reduced electron density on the nitrogen atoms of the amidine group makes them less basic and less nucleophilic compared to unsubstituted benzamidine.
Increased Acidity of N-H Protons: The electron-withdrawing fluorine atoms stabilize the conjugate base, making the N-H protons of the amidine group more acidic.
Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present.
The electronic influence of substituents on the reactivity of benzamidines can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). For the reaction of a series of para-substituted benzamidines with 1,2,3,5-tetrazine, a negative ρ value of -1.26 was observed, indicating the accumulation of a partial positive charge on the amidine carbon in the transition state, consistent with a nucleophilic attack mechanism. rsc.org Although this study did not include this compound, the principles demonstrate the sensitivity of the amidine reaction center to electronic effects from the aryl ring.
| Electronic Effect | Description | Consequence for this compound |
|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal by fluorine atoms through the sigma bond framework. | Reduced electron density on the aromatic ring and amidine group. |
| Resonance Effect (+M) | Donation of lone pair electrons from fluorine to the aromatic pi-system. This effect is generally weaker than the inductive effect for halogens. | Partial counteraction of the inductive effect, but the overall electronic character is dominated by electron withdrawal. |
The fluorine atoms at the ortho positions (2 and 6) relative to the amidine group introduce significant steric bulk. This steric hindrance can influence the molecule's conformation and its ability to interact with other molecules.
X-ray crystallographic studies of related 2,6-difluorophenyl derivatives provide insight into the conformational preferences. For example, the crystal structure of N,N′-carbonylbis(2,6-difluorobenzamide) shows specific bond lengths and angles that are influenced by the fluorine substituents. nih.gov In fluorinated diphenidine (B1206869) derivatives containing a 2,6-difluorophenyl group, the torsion angle between the phenyl ring and the attached side chain is affected by the ortho-fluoro groups. scilit.com
This steric hindrance can:
Restrict Rotation: The fluorine atoms can hinder the free rotation around the C-C bond connecting the benzene ring and the amidine group. This can lead to a preferred conformation of the molecule.
Shield the Reaction Center: The fluorine atoms can sterically shield the amidine group, potentially hindering the approach of bulky reagents.
Influence Intermolecular Interactions: The steric profile of the molecule will affect its packing in the solid state and its solvation in solution.
Computational studies can be employed to quantify the steric and electronic contributions to the reactivity and conformational preferences of such molecules. nist.gov
| Steric Effect | Description | Consequence for this compound |
|---|---|---|
| Steric Hindrance | The physical bulk of the ortho-fluorine atoms. | Restricts rotation around the C-C bond and can shield the amidine group from attack by bulky reagents. |
| Conformational Control | The steric interactions influence the preferred three-dimensional arrangement of the molecule. | Leads to a favored conformation that can impact reactivity and intermolecular interactions. |
Catalytic Cycles and Their Relevance to this compound Transformations
The reactivity of 2,6-difluorobenzamidine can be significantly enhanced and directed towards the synthesis of complex nitrogen-containing heterocyclic compounds through transition metal catalysis. These catalytic processes operate through cyclical mechanisms, where the catalyst is regenerated after each reaction sequence, allowing for its use in small, substoichiometric amounts. A prominent example of such a transformation is the synthesis of substituted 1-aminoisoquinolines, which can be achieved through the coupling of 2,6-difluorobenzamidine with various partners, such as alkynes, in the presence of a suitable metal catalyst.
One of the well-studied catalytic systems for this type of transformation involves the use of rhodium(III) catalysts. The catalytic cycle for the Rh(III)-catalyzed C-H activation and annulation of a benzamidine with an alkyne to form a 1-aminoisoquinoline (B73089) provides a clear framework for understanding the potential transformations of 2,6-difluorobenzamidine.
The proposed catalytic cycle typically initiates with the coordination of the rhodium(III) catalyst to the 2,6-difluorobenzamidine. The amidine functional group acts as a directing group, positioning the catalyst in proximity to one of the ortho C-H bonds of the benzene ring. This chelation-assisted C-H activation is a key step and leads to the formation of a rhodacycle intermediate.
Following the formation of the metallacycle, the alkyne coupling partner coordinates to the rhodium center. Subsequently, migratory insertion of the alkyne into the rhodium-carbon bond occurs. This step expands the metallacycle and incorporates the alkyne into the developing heterocyclic framework. The resulting intermediate then undergoes reductive elimination, which is the final bond-forming step that closes the isoquinoline (B145761) ring and releases the product. The rhodium catalyst is then regenerated, allowing it to enter a new catalytic cycle.
The presence of the two fluorine atoms at the 2- and 6-positions of the benzamidine ring is expected to influence the reactivity in several ways. The strong electron-withdrawing nature of fluorine can affect the acidity of the C-H bonds, potentially facilitating the C-H activation step. Furthermore, the electronic properties of the fluorine substituents can modulate the stability of the intermediates in the catalytic cycle.
Below is a data table summarizing the results of a hypothetical Rh(III)-catalyzed annulation of 2,6-difluorobenzamidine with various symmetrical alkynes to produce the corresponding 1-aminoisoquinoline derivatives. The data is illustrative of typical findings in such research, showcasing the scope of the reaction with different alkyne substituents.
Table 1: Rh(III)-Catalyzed Synthesis of 1-Amino-5,7-difluoroisoquinoline Derivatives
| Entry | Alkyne (R-C≡C-R) | Product | Yield (%) |
|---|---|---|---|
| 1 | Diphenylacetylene | 1-Amino-5,7-difluoro-3,4-diphenylisoquinoline | 85 |
| 2 | 1,2-di-p-tolylacetylene | 1-Amino-5,7-difluoro-3,4-di-p-tolylisoquinoline | 82 |
| 3 | 1,2-bis(4-methoxyphenyl)acetylene | 1-Amino-3,4-bis(4-methoxyphenyl)-5,7-difluoroisoquinoline | 78 |
| 4 | 1,2-bis(4-chlorophenyl)acetylene | 1-Amino-3,4-bis(4-chlorophenyl)-5,7-difluoroisoquinoline | 88 |
| 5 | 3-Hexyne | 1-Amino-3,4-diethyl-5,7-difluoroisoquinoline | 75 |
The detailed research into these catalytic cycles provides valuable insights into the mechanistic pathways of these transformations. Understanding the role of the catalyst, the directing group, and the influence of substituents on the reactants is crucial for the rational design of new synthetic routes to novel heterocyclic compounds derived from 2,6-difluorobenzamidine.
Spectroscopic and Analytical Techniques for Structural Elucidation of 2,6 Difluoro Benzamidine Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.
Proton (¹H) NMR: In the ¹H NMR spectrum of 2,6-difluorobenzamidine, the aromatic protons are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of two fluorine atoms at positions 2 and 6 creates a symmetrical substitution pattern. This results in two chemically equivalent ortho-protons (relative to the amidine group) and one para-proton. The spectrum would therefore be expected to show a triplet for the para-proton (H-4) due to coupling with the two meta-protons (H-3 and H-5), and a doublet of doublets or a multiplet for the meta-protons (H-3 and H-5) due to coupling with the para-proton and the fluorine atoms. The protons of the amidine group (-C(=NH)NH₂) would appear as broad signals due to quadrupole broadening and chemical exchange, typically in the range of 5.0 to 9.0 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. Aromatic carbons typically resonate between 120 and 170 ppm. researchgate.net The carbon atoms directly bonded to the fluorine atoms (C-2 and C-6) will show a large coupling constant (¹JCF) and appear as a doublet. The amidine carbon (-C(=NH)NH₂) is expected to resonate in the range of 150-165 ppm.
For the closely related compound, 2,6-difluorobenzamide (B103285), the following characteristic shifts have been observed and are presented here as a reference for the difluorophenyl moiety.
| Compound | Technique | Solvent | Chemical Shift (δ ppm) |
|---|---|---|---|
| 2,6-Difluorobenzamide | ¹H NMR | Not Specified | ~7.5 (m, 1H, Ar-H), ~7.1 (t, 2H, Ar-H) |
| ¹³C NMR | Not Specified | ~162 (d, J=250 Hz, C-F), ~132 (t, J=10 Hz, Ar-C), ~115 (t, J=20 Hz, Ar-C), ~112 (d, J=20 Hz, Ar-C) | |
| Benzamidine (B55565) Hydrochloride | ¹H NMR | DMSO-d6 | 9.45 (s, 2H, NH), 9.20 (s, 2H, NH), 7.90 (d, 2H, Ar-H), 7.72 (t, 1H, Ar-H), 7.60 (t, 2H, Ar-H) |
| ¹³C NMR | DMSO-d6 | 165.5 (C=N), 132.5 (Ar-C), 129.0 (Ar-C), 128.8 (Ar-C), 128.2 (Ar-C) |
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule, which is essential for unambiguous structural assignment.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds. In a COSY spectrum of a 2,6-difluorobenzamidine derivative, cross-peaks would be observed between the aromatic protons on adjacent carbons. For instance, a cross-peak between the signals of the H-3/H-5 protons and the H-4 proton would confirm their connectivity within the aromatic ring. This technique is particularly useful for assigning protons in complex or overlapping regions of the 1D spectrum. royal-chem.com
ADEQUATE (Adequate Sensitivity Double-Quantum Spectroscopy): The 1,n-ADEQUATE experiment is a more advanced technique that reveals correlations between protons and carbons over longer ranges, effectively tracing out the carbon skeleton. tu-darmstadt.de It can establish connectivity between a proton and carbons that are two or three bonds away, which is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For a 2,6-difluorobenzamidine derivative, a 1,n-ADEQUATE experiment could show a correlation from the H-4 proton to the C-2/C-6 carbons, providing definitive evidence for the substitution pattern. While powerful, this technique requires a higher sample concentration due to its lower sensitivity. columbia.edu
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
An IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For 2,6-difluorobenzamidine, key characteristic absorption bands would include:
N-H stretching: The amidine group has N-H bonds that exhibit stretching vibrations, typically appearing as medium to strong bands in the region of 3100-3500 cm⁻¹. Primary amidines (-NH₂) will show two bands in this region.
C=N stretching: The carbon-nitrogen double bond of the amidine group gives rise to a strong absorption band in the range of 1620-1680 cm⁻¹.
C-F stretching: The carbon-fluorine bonds on the aromatic ring will produce strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹.
Aromatic C=C stretching: The stretching of the carbon-carbon bonds within the aromatic ring results in several bands in the 1400-1600 cm⁻¹ region. libretexts.org
The IR spectrum of the related 2,6-difluorobenzamide shows characteristic peaks that are useful for identifying the difluorophenyl moiety.
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
|---|---|---|
| 2,6-Difluorobenzamide | N-H stretch (amide) | ~3400, ~3200 |
| C=O stretch (amide I) | ~1660 | |
| N-H bend (amide II) | ~1620 | |
| C-F stretch | ~1250, ~1100 | |
| Benzamidine | N-H stretch | 3400-3100 |
| C=N stretch | 1680-1620 |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For 2,6-difluorobenzamidine (C₇H₆F₂N₂), the predicted monoisotopic mass is 156.04991 Da. uni.lu HRMS can confirm this with a high degree of confidence, helping to distinguish it from other compounds with the same nominal mass.
Upon ionization in the mass spectrometer, the molecular ion of 2,6-difluorobenzamidine can undergo fragmentation. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways include:
Loss of ammonia (B1221849) (NH₃) or an amino radical (•NH₂) from the amidine group.
Cleavage of the C-C bond between the aromatic ring and the amidine group, leading to the formation of a 2,6-difluorobenzoyl or 2,6-difluorophenyl cation.
Loss of HF from the aromatic ring.
The analysis of these fragment ions helps to piece together the structure of the original molecule and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the assessment of purity and the structural confirmation of 2,6-difluorobenzamidine derivatives. This method is particularly valuable due to its high sensitivity and specificity in separating and identifying volatile and semi-volatile compounds.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. Here, the components of the mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, which acts as a "molecular fingerprint," allowing for its identification.
For 2,6-difluorobenzamidine derivatives, GC-MS can be employed to:
Determine Purity: The chromatogram produced by the GC provides a visual representation of the different components in a sample. A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.
Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio of the molecular ion, which corresponds to the molecular weight of the compound. This is a crucial piece of information for confirming the identity of a synthesized 2,6-difluorobenzamidine derivative.
Elucidate Fragmentation Patterns: The ionization process in the mass spectrometer often causes the molecule to break apart into smaller, characteristic fragments. The pattern of these fragments provides valuable structural information that can be used to confirm the arrangement of atoms within the molecule.
A study on the determination of 2,6-difluorobenzoic acid, a related compound, in urine samples by GC-MS after derivatization highlights the sensitivity and specificity of this technique. uzh.ch The samples were derivatized with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) before being quantified by GC-MS. uzh.ch This derivatization step is often necessary to increase the volatility and thermal stability of the analytes, making them more amenable to GC analysis. researchgate.net While this specific study focused on a metabolite, the principles are directly applicable to the analysis of 2,6-difluorobenzamidine derivatives for purity and identification. The use of an internal standard, such as 5-bromo-2-fluorobenzoic acid, allows for accurate quantification. uzh.ch
The following table outlines a hypothetical GC-MS analysis of a synthesized 2,6-difluorobenzamidine derivative to assess its purity.
| Parameter | Value | Interpretation |
| Retention Time (t R ) | 15.2 minutes | The time it takes for the main compound to travel through the GC column. |
| Molecular Ion (M+) | m/z 156 | Corresponds to the molecular weight of 2,6-difluorobenzamidine. |
| Major Fragment Ions | m/z 139, 113, 94 | Characteristic fragments that help confirm the structure. |
| Purity (by peak area) | 99.5% | Indicates a high degree of purity with minimal impurities. |
| Impurity 1 (t R = 12.8 min) | 0.3% | A minor impurity, likely a starting material or side product. |
| Impurity 2 (t R = 16.5 min) | 0.2% | Another minor impurity. |
This table is illustrative and the exact values would depend on the specific derivative and analytical conditions.
X-ray Diffraction Studies for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental for understanding the structure, bonding, and intermolecular interactions of 2,6-difluorobenzamidine derivatives in the solid state.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining an unambiguous three-dimensional molecular structure. nih.govmun.ca The technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.
For 2,6-difluorobenzamidine derivatives, SCXRD analysis can provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, which can provide insights into the bonding and hybridization within the molecule.
Intermolecular Interactions: The identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking interactions, which govern how the molecules pack together in the crystal lattice.
Absolute Stereochemistry: For chiral derivatives, SCXRD can be used to determine the absolute configuration of the stereocenters.
A study on benzamidine-inhibited trypsin from the North Atlantic salmon (Salmo salar) demonstrated the use of X-ray crystallography to determine the structure of the complex. nih.gov Although this study focuses on a protein-ligand complex, the principles of X-ray diffraction for structural elucidation are the same. The study reported the space group and unit cell dimensions for two crystal forms of the complex. nih.gov
The following table presents hypothetical crystallographic data for a derivative of 2,6-difluorobenzamidine, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 7.891(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 787.5(3) |
| Z | 4 |
| R-factor | 0.045 |
This data is hypothetical and serves as an example of typical crystallographic parameters.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. libretexts.orgrsc.org The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure, particularly the extent of conjugation.
For 2,6-difluorobenzamidine derivatives, UV-Vis spectroscopy can be used to:
Identify Chromophores: The benzamidine group and the difluorinated benzene (B151609) ring are chromophores that absorb UV light. The position and intensity of the absorption bands can provide information about the electronic environment of these groups.
Investigate Conjugation: The extent of the conjugated π-system in the molecule significantly influences the λmax. An increase in conjugation generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. libretexts.org This can be used to study the electronic effects of different substituents on the 2,6-difluorobenzamidine core.
Quantitative Analysis: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship can be used for the quantitative determination of 2,6-difluorobenzamidine derivatives in solution.
The electronic transitions observed in UV-Vis spectroscopy are typically π → π* and n → π* transitions. The π → π* transitions are usually more intense and occur in molecules with conjugated systems. The n → π* transitions are less intense and involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π* orbital.
The UV-Vis spectrum of a 2,6-difluorobenzamidine derivative would be expected to show absorption bands characteristic of the substituted benzene ring. The following table provides hypothetical UV-Vis absorption data for a 2,6-difluorobenzamidine derivative in methanol, illustrating the kind of information obtained.
| λ max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| 210 | 8,500 | π → π |
| 265 | 1,200 | π → π |
| 295 | 350 | n → π* |
This data is illustrative. The actual absorption maxima and molar absorptivities will vary depending on the specific derivative and the solvent used. The solvent can have a significant effect on the position and intensity of the absorption bands. rsc.org
Computational Chemistry and Theoretical Modeling of 2,6 Difluoro Benzamidine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 2,6-difluorobenzamidine. These methods provide a detailed picture of the electron distribution and the stability of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules due to its balance between accuracy and computational cost. For molecules similar to 2,6-difluorobenzamidine, such as other ortho-dihalogenated benzoic acid derivatives, DFT calculations are frequently employed to determine optimized geometries and electronic structures. researchgate.net The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for such systems, providing reliable results for both structural parameters and energetic properties. researchgate.netresearchgate.net
In the case of 2,6-difluorobenzamidine, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles of the ground state geometry. These calculations would likely reveal the extent of planarity or non-planarity of the molecule, which is significantly influenced by the presence of the two fluorine atoms in the ortho positions. The electronic energy and thermodynamic parameters such as enthalpy and Gibbs free energy of formation can also be computed, offering insights into the molecule's stability.
Table 1: Representative Data from DFT Calculations on a Related Compound (2,6-Difluorobenzoic Acid) This table presents data for a structurally similar compound to illustrate the typical outputs of DFT calculations.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| O=C-O-H Dihedral Angle | Value would be calculated |
| C6-C-C=O Dihedral Angle | Value would be calculated |
| C2-C-C=O Dihedral Angle | Value would be calculated |
| Relative Energy (kJ·mol⁻¹) | Value would be calculated |
Data based on findings for 2,6-difluorobenzoic acid, which has a similar ortho-disubstituted benzene (B151609) ring. researchgate.net
The Hartree-Fock (HF) method is another foundational ab initio approach used to approximate the many-electron wavefunction and energy. While it is less accurate than DFT in many cases due to its neglect of electron correlation, it serves as a valuable starting point for more advanced post-Hartree-Fock methods. Studies on related fluorinated aromatic compounds have utilized HF calculations, often in conjunction with DFT, to provide a comparative analysis of the results. researchgate.netnih.gov
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), offer a systematic way to include electron correlation and improve upon the HF results. For a molecule like 2,6-difluorobenzamidine, MP2 calculations could provide a more accurate description of the electronic structure and energetics, particularly in capturing the subtle electronic effects of the fluorine substituents. For instance, in studies of 2,6-difluoronitrobenzene, MP2 calculations have been used to refine the understanding of its non-planar structure and the rotational barrier of the nitro group. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.orgmdpi.com
For 2,6-difluorobenzamidine, the HOMO is expected to be localized primarily on the benzamidine (B55565) moiety, particularly the amidine group and the aromatic ring, which are rich in π-electrons. The LUMO, on the other hand, would likely be distributed over the π-antibonding system of the benzene ring. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzamidine. A detailed analysis of the molecular orbitals would reveal the specific contributions of atomic orbitals to the HOMO and LUMO, providing a deeper understanding of the molecule's electronic characteristics. semanticscholar.orgresearchgate.net
Table 2: Representative HOMO-LUMO Data for a Halogenated Phenol Derivative This table illustrates the kind of data obtained from HOMO-LUMO analysis.
| Parameter | DFT/B3LYP/6-311+G(d,p) (eV) | HF/6-311+G(d,p) (eV) |
| HOMO Energy | Typical negative value | Typical more negative value |
| LUMO Energy | Typical negative or small positive value | Typical positive value |
| HOMO-LUMO Gap (ΔE) | Calculated difference | Calculated difference |
Data extrapolated from trends observed in studies of similar halogenated aromatic compounds. semanticscholar.orgresearchgate.net
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for understanding the dynamic behavior of 2,6-difluorobenzamidine, including its preferred shapes and the energy barriers to conformational changes.
The conformation of 2,6-difluorobenzamidine is largely dictated by the rotation around the C-C bond connecting the amidine group to the benzene ring. Due to steric hindrance from the ortho-fluorine atoms, a planar conformation where the amidine group lies in the same plane as the aromatic ring is expected to be energetically unfavorable.
A conformational analysis of the closely related 2,6-difluoro-3-methoxybenzamide revealed that the lowest energy conformation is non-planar, with a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. researchgate.netsemanticscholar.org This non-planarity disrupts the conjugation between the amide group and the ring. A similar non-planar preference is highly likely for 2,6-difluorobenzamidine.
The rotational barrier around the C-N bond of the amidine group is also a key conformational feature. In formamides, this rotation is known to be slow due to the partial double bond character of the C-N bond. mdpi.com For 2,6-difluorobenzamidine, the electronic effects of the fluorine atoms could influence this barrier. DFT calculations can be employed to determine the energy profile for rotation around this bond, identifying the transition state and the magnitude of the rotational barrier. mdpi.com
The presence of two fluorine atoms at the ortho positions has a profound influence on the molecular conformation of 2,6-difluorobenzamidine. The primary effect is steric repulsion between the fluorine atoms and the amidine group, which forces the amidine group out of the plane of the benzene ring. researchgate.netsemanticscholar.org This steric hindrance is a well-documented phenomenon in ortho-substituted benzene derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uni-muenchen.de This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site and for estimating the strength of the interaction.
While specific molecular docking studies on 2,6-Difluoro-benzamidine are not extensively documented in publicly available literature, research on the closely related compound, 2,6-difluorobenzamide (B103285), offers significant insights. These studies, particularly those targeting the bacterial cell division protein FtsZ, highlight the importance of the 2,6-difluorophenyl motif for potent inhibition.
Computational models generate various docking simulations, which are then evaluated by a docking score to predict the binding energy and stability of the resulting complex. uni-muenchen.de For derivatives of 2,6-difluorobenzamide, molecular docking simulations have been crucial in understanding how these compounds interact with their target proteins.
A study on 2,6-difluoro-3-methoxybenzamide, a known FtsZ inhibitor, revealed that the presence of the fluorine atoms induces a non-planar conformation, with a significant dihedral angle between the carboxamide group and the aromatic ring. uni-muenchen.dearxiv.org This non-planarity is believed to be advantageous for fitting into the binding pocket of FtsZ. uni-muenchen.de Docking simulations indicate that the difluoroaromatic ring engages in strong hydrophobic interactions within the allosteric binding site of the protein. arxiv.org
The prediction of interaction energies, often represented by docking scores, helps in ranking potential drug candidates. uni-muenchen.de Lower scores typically indicate more favorable binding poses. chemrxiv.org While precise binding energy values for this compound are not available, the consistent observation of strong hydrophobic and hydrogen bonding interactions for the 2,6-difluorobenzamide scaffold suggests a favorable binding energy profile for this class of compounds when interacting with their targets. uni-muenchen.dearxiv.org
A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. rsc.org These interactions, which include hydrogen bonds and hydrophobic contacts, are essential for the stability of the ligand-protein complex.
In the case of 2,6-difluoro-3-methoxybenzamide binding to the FtsZ protein, docking studies have identified several key residues. arxiv.org The simulations highlight strong hydrophobic interactions between the difluoroaromatic ring and various residues within the allosteric pocket. arxiv.org Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, while the 6-fluoro group interacts with Asn263. arxiv.org Furthermore, the carboxamide group is predicted to form crucial hydrogen bonds with Val207, Leu209, and Asn263. uni-muenchen.dearxiv.org These interactions anchor the ligand in the binding site and are considered critical for its inhibitory activity.
Table 1: Key Interacting Residues for 2,6-difluorobenzamide Derivatives with FtsZ Protein
| Interacting Ligand Moiety | Protein Residue | Type of Interaction |
|---|---|---|
| 2-Fluoro Substituent | Val203 | Hydrophobic |
| 2-Fluoro Substituent | Val297 | Hydrophobic |
| 6-Fluoro Group | Asn263 | Hydrophobic |
| Carboxamide Group | Val207 | Hydrogen Bond |
| Carboxamide Group | Leu209 | Hydrogen Bond |
| Carboxamide Group | Asn263 | Hydrogen Bond |
Data derived from studies on 2,6-difluoro-3-methoxybenzamide. uni-muenchen.dearxiv.org
Advanced Computational Methods in this compound Research
Beyond molecular docking, a range of advanced computational methods can be employed to study this compound in greater detail. These quantum chemical methods allow for a more accurate description of the electronic structure and properties of the molecule.
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory, which includes the basis set and the treatment of electron correlation. A basis set is a set of functions used to build molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) set, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. researchgate.net
Electron correlation refers to the interaction between electrons. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to account for these effects. researchgate.net For instance, in a study of various difluorobenzaldehydes, including the 2,6-isomer, calculations were performed using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set to determine optimized molecular structures and vibrational frequencies. researchgate.net Such calculations are vital for understanding the intrinsic properties of the molecule.
Table 2: Common Basis Sets Used in Quantum Chemical Calculations
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Geometry optimizations and frequency calculations for medium-sized molecules. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on both heavy atoms and hydrogens. | High-accuracy energy calculations and studies of systems with anionic character. |
| cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. | High-accuracy calculations where electron correlation is critical. |
Potential energy surface (PES) mapping is a technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.de By systematically changing certain geometric parameters, such as bond lengths or dihedral angles, and calculating the energy at each point, a map of the conformational energy landscape can be created. q-chem.com This is crucial for identifying stable conformers (energy minima) and transition states between them. uni-muenchen.de
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.org This is a standard procedure in most quantum chemical studies to obtain the most stable structure of a molecule. arxiv.org For example, a study on 2,6-difluorobenzaldehyde used geometry optimization to find that the O-trans rotomer was more stable than the O-cis rotomer. researchgate.net Such a "relaxed" PES scan, where all other geometric parameters are optimized for each value of a constrained coordinate, provides a more accurate representation of the conformational possibilities. q-chem.com These methods are essential for understanding the conformational preferences of molecules like this compound, which can significantly influence their binding to a target protein.
Structure Activity Relationship Sar Studies of 2,6 Difluoro Benzamidine Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of 2,6-difluoro-benzamidine analogues is intricately linked to their three-dimensional structure and the nature of their substituents. SAR studies aim to decipher these relationships to guide the design of more potent and selective compounds.
Impact of Substituent Position and Nature on Activity
The position and electronic properties of substituents on the phenyl ring of benzamidine (B55565) derivatives play a crucial role in determining their biological activity. While specific SAR data for a broad range of this compound analogues is not extensively documented in a single study, general principles can be inferred from related compound classes. For instance, in other aromatic systems, the introduction of substituents at different positions (ortho, meta, para) can significantly alter the molecule's interaction with its biological target.
To illustrate the potential impact of substituent modifications on biological activity, the following hypothetical data table is presented, based on established SAR principles.
| Compound | Substituent (R) | Position | IC50 (µM) | Selectivity Index |
| 1 | -H | - | 10.5 | 1 |
| 2 | -OCH3 | 3 | 5.2 | 2 |
| 3 | -OCH3 | 4 | 8.9 | 1.2 |
| 4 | -Cl | 3 | 3.8 | 2.8 |
| 5 | -Cl | 4 | 7.1 | 1.5 |
This table is illustrative and intended to demonstrate potential SAR trends.
Role of the 2,6-Difluoro Substituents in Modulating Bioactivity
The presence of the 2,6-difluoro substituents is a key determinant of the bioactivity of this class of compounds. These fluorine atoms exert their influence through a combination of electronic and steric effects. Electronically, the high electronegativity of fluorine can alter the pKa of the benzamidine group, influencing its ionization state at physiological pH and its ability to form crucial interactions with target proteins.
From a steric and conformational perspective, the 2,6-difluoro substitution imposes significant rotational barriers. In the related 2,6-difluoro-3-methoxybenzamide, conformational analysis revealed that the fluorine atoms induce a non-planar conformation, with a notable dihedral angle between the carboxamide group and the aromatic ring. This pre-disposition to a non-planar geometry can facilitate the adoption of a bioactive conformation required for binding to the target, as the energetic penalty for adopting this conformation is lower compared to a non-fluorinated analogue mdpi.com.
Conformational Restraint and Hydrophobic Interactions in Binding
The conformational restraint imposed by the 2,6-difluoro substituents is pivotal for effective binding to biological targets. This "conformational locking" can reduce the entropic penalty upon binding, leading to higher affinity. The fluorine atoms themselves can also participate in favorable interactions within the binding pocket.
Molecular docking studies of 2,6-difluoro-3-methoxybenzamide have highlighted the importance of hydrophobic interactions between the difluorinated aromatic ring and nonpolar residues in the target's allosteric pocket. Specifically, the 2-fluoro substituent was observed to engage in van der Waals interactions with residues such as Val203 and Val297, while the 6-fluoro group interacted with Asn263 mdpi.com. The hydrophobic effect, which drives the association of nonpolar surfaces in an aqueous environment, is a significant contributor to the free energy of binding nih.gov. These interactions, coupled with the hydrogen bonding capacity of the benzamidine moiety, anchor the molecule within the active site and contribute to its inhibitory potency mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogues and for gaining insights into the structural features that govern bioactivity.
Derivation and Validation of QSAR Models for Predictive Analysis
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to derive a mathematical equation that links the descriptors to the observed activity.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's predictive power. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in model development (the test set), provides a true measure of its predictive ability nih.govnih.gov. A QSAR study on a series of 90 2-(2′,6′-difluorophenyl)-4-phenyl-1,3-oxazoline derivatives emphasized the importance of robust validation parameters for creating a truly predictive model nih.gov. In a study of benzamidine derivatives with antimalarial activity, a QSAR model was developed using GETAWAY descriptors, achieving a cross-validated R² (Q²) of 0.69, indicating good predictive capability archivepp.com.
Topological Descriptors in SAR Analysis
Topological descriptors are numerical invariants of a molecular graph that characterize its size, shape, and branching. These 2D descriptors are computationally efficient and have been successfully employed in numerous QSAR studies nih.gov. They encode information about the atomic arrangement and connectivity within a molecule, which can be directly related to its biological activity nih.govtaylorfrancis.com.
Pharmacophore Modeling and Ligand-Based Design Principles
Detailed, publicly available research specifically outlining pharmacophore models derived directly from a series of this compound analogues is limited. However, the principles of pharmacophore modeling and ligand-based design are widely applied in the development of inhibitors for various enzyme targets where benzamidine-type structures are recognized. These principles can be extrapolated to understand the potential design strategies for this compound derivatives.
Pharmacophore modeling in a ligand-based approach begins with a set of active molecules, from which a three-dimensional arrangement of essential chemical features required for biological activity is derived. For benzamidine analogues, a typical pharmacophore model would likely include key features such as:
Aromatic/Hydrophobic Group: The 2,6-difluorophenyl ring serves as a core hydrophobic feature that can engage in van der Waals and hydrophobic interactions within a target's binding pocket. The fluorine atoms enhance the electrostatic character of the ring.
Positive Ionizable Feature: The amidine group is basic and, at physiological pH, is protonated to form a positively charged amidinium ion. This feature is crucial for forming strong ionic interactions or salt bridges, often with negatively charged amino acid residues like aspartate or glutamate in an enzyme's active site.
Hydrogen Bond Donors: The hydrogens on the amidine nitrogen atoms act as hydrogen bond donors, forming critical interactions that contribute to binding affinity and specificity.
In the context of designing novel this compound analogues, a ligand-based approach would involve aligning a series of known active compounds to identify the common spatial arrangement of these pharmacophoric features. This consensus model can then be used as a 3D query to screen virtual compound libraries for new molecules with diverse chemical scaffolds that match the required pharmacophoric points. This process, known as virtual screening, allows for the efficient identification of potential new hit compounds.
The table below illustrates a hypothetical pharmacophore model based on the conserved features of benzamidine-type inhibitors.
| Pharmacophore Feature | Corresponding Chemical Moiety | Potential Interaction Type |
| Aromatic Ring | 2,6-Difluorophenyl | π-π stacking, Hydrophobic |
| Positive Ionizable | Protonated Amidine Group | Ionic Interaction, Salt Bridge |
| Hydrogen Bond Donor (x2) | Amidine -NH2 groups | Hydrogen Bonding |
This model would serve as the foundation for optimizing existing leads or discovering novel ones. For instance, modifications to the 2,6-difluorophenyl ring could be explored to introduce additional functional groups that map to other features in a target's binding site, such as a hydrogen bond acceptor, thereby improving potency and selectivity.
Stereochemical Considerations in SAR Development
The role of stereochemistry is a cornerstone of structure-activity relationship (SAR) studies, as the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a biological target. For this compound itself, the core structure is achiral. However, stereochemical considerations become critically important when modifications are introduced to create analogues, particularly by adding substituents that generate chiral centers.
The development of SAR for chiral analogues of this compound would involve the synthesis and biological evaluation of individual stereoisomers (enantiomers and diastereomers). It is frequently observed that biological activity resides primarily in one stereoisomer, a phenomenon known as Easson-Stedman hypothesis. This stereoselectivity arises because the protein targets are themselves chiral, composed of L-amino acids, creating a diastereomeric interaction with the chiral ligand. One enantiomer will have a much higher binding affinity due to a more favorable three-point attachment to the binding site.
Consider a hypothetical analogue where a chiral side chain is attached to the phenyl ring. The (R)- and (S)-enantiomers would be synthesized and tested separately. A significant difference in their biological activity would highlight a specific stereochemical requirement for binding.
The table below outlines the typical findings in stereochemical SAR studies for a hypothetical chiral this compound analogue, "Compound X".
| Compound Isomer | Target Binding Affinity (Ki) | Biological Activity (IC50) | Interpretation |
| (R)-Compound X | 10 nM | 15 nM | Eutomer (the more active isomer) |
| (S)-Compound X | 1000 nM | 1200 nM | Distomer (the less active isomer) |
| Racemic Compound X | 505 nM | 608 nM | Activity is an average of the two enantiomers |
In this example, the (R)-enantiomer is 100 times more potent than the (S)-enantiomer, indicating a clear stereochemical preference by the target protein. The spatial orientation of the substituent in the (R)-configuration is optimal for interacting with a specific sub-pocket in the active site, whereas the orientation in the (S)-configuration may lead to a steric clash or prevent optimal interaction. Such findings are crucial for guiding further drug design, ensuring that synthetic efforts are focused on the more potent stereoisomer, which can lead to drugs with improved efficacy and a better therapeutic index. While specific studies on chiral this compound analogues are not widely reported, these principles form the basis of SAR development for any chiral drug candidate.
Biological Activities and Molecular Mechanisms of Action of 2,6 Difluoro Benzamidine Derivatives
Antimicrobial and Antibacterial Activities
The antibacterial effects of 2,6-difluoro-benzamidine derivatives are primarily linked to their ability to disrupt the process of bacterial cell division. This mechanism provides a targeted approach to inhibiting bacterial growth and proliferation.
FtsZ Inhibition as a Mechanism of Action in Bacterial Cell Division
The primary antibacterial target of this compound derivatives is the Filamentous temperature-sensitive Z (FtsZ) protein. nih.govnih.govresearchgate.net FtsZ is a crucial protein in the bacterial divisome, a complex responsible for cell division. nih.govresearchgate.net As a homolog of eukaryotic β-tubulin, FtsZ polymerizes to form the Z-ring at the division site, which then constricts to divide the mother cell into two daughter cells. researchgate.net
Derivatives of this compound function by inhibiting the proper assembly and function of the Z-ring. nih.gov The this compound moiety is considered a key pharmacophore that interacts with the FtsZ protein. nih.govmdpi.com Studies suggest that these compounds bind to an allosteric site in an interdomain cleft of the FtsZ protein. nih.govnih.gov This binding is thought to stabilize the FtsZ polymer, leading to the bundling of FtsZ filaments and preventing the dynamic constriction necessary for cell division. nih.gov This disruption of the divisome ultimately blocks bacterial cell division, leading to cell death. researchgate.net The validation of FtsZ as the direct target for this class of compounds confirms their innovative mechanism of action against bacteria. nih.govresearchgate.net
Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)
Derivatives of this compound have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Numerous studies have reported their efficacy against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.govnih.govnih.gov
For instance, certain 3-substituted 2,6-difluorobenzamide (B103285) derivatives, such as 3-chloroalkoxy, 3-bromoalkoxy, and 3-alkyloxy derivatives, have shown potent activity against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 µg/mL. nih.gov These same compounds also displayed good activity against both susceptible and resistant Staphylococcus aureus strains, with MIC values below 10 µg/mL. nih.gov One notable derivative, a 3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked to the 2,6-difluorobenzamide moiety, exhibited MIC values between 0.5 and 1 µg/mL against different strains of S. aureus. nih.gov
The activity of these compounds against Gram-negative bacteria is generally limited. nih.govmdpi.com This reduced efficacy is largely attributed to the presence of resistance-nodulation-cell division (RND)-type efflux pumps in Gram-negative species, which actively remove the compounds from the bacterial cell. nih.govresearchgate.net However, research has shown that when these efflux pumps are inhibited, either chemically or genetically, selected 2,6-difluorobenzamide derivatives can exhibit activity against Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.govmdpi.com
Table 1: Antimicrobial Activity of Selected 2,6-Difluorobenzamide Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-chloroalkoxy derivative 7 | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-bromoalkoxy derivative 12 | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-alkyloxy derivative 17 | Bacillus subtilis | 0.25-1 | nih.gov |
| 3-substituted derivatives | Staphylococcus aureus (susceptible & resistant) | <10 | nih.gov |
Antineoplastic and Antiproliferative Properties
While the antibacterial properties of this compound derivatives are well-documented, their potential as anticancer agents is less defined in the scientific literature. The following sections address the specific antineoplastic mechanisms as outlined, based on available information.
Tubulin Polymerization Inhibition and Effects on Cell Cycle
Induction of Apoptosis and Tumor Growth Suppression (e.g., melanoma)
There is currently a lack of specific research in the scientific literature detailing the induction of apoptosis or suppression of tumor growth in melanoma cells by this compound derivatives. While various other chemical compounds have been investigated for their ability to induce apoptosis in melanoma, studies focusing specifically on the this compound scaffold for this indication were not identified in the reviewed literature. nih.govescholarship.orgfrontiersin.org Some research has been conducted on 2,6-difluorobenzamide derivatives as inhibitors of store-operated calcium channels in colorectal cancer, which affects cell proliferation and migration, but this does not directly address apoptosis induction in melanoma. nih.gov
Bruton's Tyrosine Kinase (BTK) Inhibition
Based on a review of the available scientific literature, there is no evidence to suggest that this compound derivatives function as inhibitors of Bruton's Tyrosine Kinase (BTK). The field of BTK inhibitors is well-developed, with numerous compounds in clinical use and development, but these inhibitors belong to different chemical classes. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name/Class |
|---|
| This compound |
| 3-chloroalkoxy 2,6-difluorobenzamide derivatives |
| 3-bromoalkoxy 2,6-difluorobenzamide derivatives |
| 3-alkyloxy 2,6-difluorobenzamide derivatives |
| 3-(4-tert-butylphenyl)-1,2,4-oxadiazole 2,6-difluorobenzamide derivative |
| PC190723 |
| TXA709 |
| 2,6-difluoro-3-methoxybenzamide (DFMBA) |
Enzyme Inhibition Beyond FtsZ
While the primary focus of research on 2,6-difluorobenzamide derivatives has been on their potent inhibition of the bacterial cell division protein FtsZ, the broader benzamidine (B55565) scaffold is known to interact with a variety of other enzymes. This section explores the potential for this compound derivatives to act as inhibitors of enzymes beyond FtsZ, drawing on data from structurally related compounds where direct studies on the 2,6-difluoro analogs are not currently available.
Factor Xa (fXa) and thrombin are critical serine proteases in the blood coagulation cascade, making them key targets for anticoagulant therapies. drugs.comnih.govnih.govwikipedia.org Direct inhibitors of these enzymes are sought after for the treatment and prevention of thrombotic diseases. wikipedia.orgselleckchem.com The benzamidine moiety is a well-established pharmacophore that can interact with the active site of such proteases.
Currently, there is a lack of specific studies investigating the inhibitory activity of this compound derivatives against fXa and thrombin. However, research on other benzamidine derivatives has demonstrated significant potential in this area. For instance, Nα-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine have been identified as potent inhibitors of bovine fXa. Furthermore, certain bis-benzamidines have been shown to be tight-binding inhibitors of fXa. drugs.com These findings suggest that the core benzamidine structure is a viable starting point for the design of fXa inhibitors.
Thrombin, another key enzyme in the coagulation cascade, is also a target for benzamidine-based inhibitors. nih.govnih.govsigmaaldrich.comwikipedia.org While some benzamidine derivatives show a preference for fXa, others have been developed as potent thrombin inhibitors. drugs.comnih.gov The selectivity between these two enzymes is often governed by the specific substitutions on the benzamidine scaffold.
The table below summarizes the inhibitory activities of some non-2,6-difluoro benzamidine derivatives against fXa and thrombin, illustrating the potential of this chemical class.
| Compound Class | Target Enzyme | Reported Activity (Ki values) |
| Nα-Tos-Gly- and Nα-β-Nas-Gly-substituted 3-amidinophenylalanine methyl and ethyl esters | Factor Xa | ~0.5 µmol/L |
| Thrombin | ~50 µmol/L | |
| Bis-benzamidines with cycloheptanone linking bridge | Factor Xa | 10 nmol/L range |
Data sourced from studies on bovine enzymes. drugs.com
Further investigation is warranted to determine if the introduction of the 2,6-difluoro substitution pattern on the benzamidine ring could lead to potent and selective inhibitors of fXa or thrombin.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govnih.govnih.gov Inhibitors of these enzymes are used in the treatment of various neurological disorders, including Alzheimer's disease. nih.gov
There are no specific studies to date that have evaluated the cholinesterase inhibitory activity of this compound derivatives. However, the broader class of benzamide (B126) and related aromatic amide derivatives has been explored for this purpose. For example, novel benzamide derivatives have been synthesized and shown to inhibit both AChE and BuChE with IC50 values in the nanomolar range.
The following table presents the inhibitory concentrations of some recently developed benzamide derivatives against AChE and BuChE, demonstrating the potential of this chemical scaffold for cholinesterase inhibition.
| Compound Series | Target Enzyme | IC50 Range (nM) | Reference Compound (Tacrine) IC50 (nM) |
| New benzamide derivatives | Acetylcholinesterase | 10.66 - 83.03 | 20.85 |
| Butyrylcholinesterase | 32.74 - 66.68 | 15.66 |
Data from a study on novel benzamide/nicotinamide/cinnamamide derivatives. nih.gov
Given the activity of related benzamide compounds, it would be of interest to investigate whether this compound derivatives exhibit any significant inhibitory effects on AChE or BChE.
Acrosin is a serine protease found in the acrosome of sperm and plays a role in the fertilization process by aiding sperm penetration of the zona pellucida. nih.govwikipedia.orgnih.gov As such, acrosin inhibitors have been investigated as potential contraceptives. The benzamidine structure is known to be a potent inhibitor of trypsin-like serine proteases, including acrosin.
Direct studies on the acrosin inhibitory properties of this compound derivatives have not been reported in the scientific literature. However, the parent compound, benzamidine, is a known inhibitor of acrosin. It has been shown to inhibit the conversion of proacrosin to acrosin at concentrations greater than 10 mM. nih.gov This inhibitory action has been utilized in laboratory settings to study the activation of proacrosin in intact sperm. nih.gov
The inhibitory potential of various mono- and di-amidine derivatives against boar acrosin has been demonstrated, with some compounds showing complete inhibition of the enzyme in intact spermatozoa. nih.gov This indicates that the amidine functional group is crucial for this biological activity.
Future research could explore whether the addition of the 2,6-difluoro substituents to the benzamidine core enhances its acrosin inhibitory activity and potential as a contraceptive agent.
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are lacking, evidence from related fluorinated and aromatic compounds suggests that this class of molecules may possess anti-inflammatory activity. The introduction of fluorine atoms into drug molecules can often enhance their biological properties.
For instance, studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects. nih.gov These compounds were shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and by reducing the secretion of inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2). nih.gov
Furthermore, a novel derivative of diclofenac, S-diclofenac, which contains a 2,6-dichlorophenylamino group structurally similar to the 2,6-difluorobenzamidine core, has shown potent anti-inflammatory effects. nih.gov S-diclofenac was found to downregulate the expression of genes for enzymes that synthesize nitric oxide and prostanoids, reduce plasma levels of pro-inflammatory cytokines like IL-1β and TNF-α, and increase the anti-inflammatory cytokine IL-10. nih.gov
The potential mechanism for the anti-inflammatory action of this compound derivatives could be multifaceted, potentially involving the inhibition of key inflammatory enzymes and the modulation of cytokine production. The table below summarizes the anti-inflammatory effects of some related fluorinated compounds.
| Compound Class | Key Anti-inflammatory Effects |
| Fluorinated benzofuran and dihydrobenzofuran derivatives | Inhibition of COX-2 and NOS2 expression; decreased secretion of IL-6 and PGE2. nih.gov |
| S-diclofenac (contains 2,6-dichlorophenylamino moiety) | Downregulation of genes for nitric oxide and prostanoid synthesis; reduction of IL-1β and TNF-α; elevation of IL-10. nih.gov |
These findings provide a rationale for investigating the anti-inflammatory potential of this compound derivatives.
Antiviral Activities (e.g., Anti-HIV-1 Agents)
There is currently no direct evidence in the scientific literature for the antiviral activity of this compound derivatives against HIV-1 or other viruses. However, research into other benzamide derivatives has identified compounds with potent anti-HIV-1 activity.
One such compound, designated AH0109, is a benzamide derivative that has demonstrated significant inhibition of HIV-1 replication. nih.govnih.gov Mechanistic studies revealed that AH0109 acts at the early stages of the HIV-1 life cycle, specifically by inhibiting both reverse transcription and the nuclear import of viral cDNA. nih.govnih.gov Notably, AH0109 was also found to be effective against HIV-1 strains that are resistant to several commonly used anti-HIV-1 drugs. nih.gov
The table below provides a summary of the anti-HIV-1 activity of the benzamide derivative AH0109.
| Compound | Target/Mechanism of Action | 50% Effective Concentration (EC50) | Activity against Drug-Resistant Strains |
| AH0109 | Inhibition of HIV-1 reverse transcription and viral cDNA nuclear import | 0.7 µM in CD4(+) C8166 T cells | Effective against zidovudine, lamivudine, nevirapine, and raltegravir-resistant HIV-1 strains |
Data from studies on the benzamide derivative AH0109. nih.govnih.gov
While AH0109 does not possess the 2,6-difluoro substitution pattern, its activity highlights the potential of the broader benzamide scaffold as a source of novel antiviral agents. Future research could explore whether the incorporation of the this compound moiety could lead to the development of new and effective anti-HIV-1 agents.
Applications of 2,6 Difluoro Benzamidine in Advanced Materials Science and Catalysis
Integration into Functional Materials
The incorporation of the 2,6-difluorophenyl moiety into larger molecular architectures is a strategic approach to fine-tune the optoelectronic and physicochemical properties of organic materials. This has led to the exploration of 2,6-Difluoro-benzamidine derivatives in several areas of advanced materials science.
While direct applications of this compound in commercial OLEDs are not extensively documented, the structural motif is highly relevant to the design of materials for these technologies. The introduction of fluorine atoms into organic semiconductors can enhance their performance by lowering the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which can facilitate electron injection and improve air stability.
The synthesis of novel polycyclic aromatic hydrocarbons and their aza-analogs for use as emitters in OLEDs is an active area of research. The precise incorporation of heteroatoms like nitrogen, as found in the amidine group, can significantly impact the electrochemical and optical properties of the material. For instance, nitrogen substitution in a fluorophore can lead to a redshift in electroluminescence, potentially due to the formation of exciplexes with adjacent layers in the OLED device, such as the hole-transport layer. This tunability is crucial for achieving desired colors and efficiencies in OLED displays.
Furthermore, the development of indigo (B80030) derivatives as environmentally friendly organic semiconductors highlights the importance of chemical design in tuning optoelectronic properties. The introduction of electron-withdrawing groups is a key strategy to lower LUMO energy levels, which has been shown to dramatically improve the ambient stability of n-type organic field-effect transistors (OFETs). The 2,6-difluorobenzamidine core, with its inherent electron-withdrawing characteristics, represents a promising building block for the design of stable and efficient organic semiconductors.
| Property | Effect of 2,6-Difluoro Substitution | Potential Advantage in OLEDs/Organic Semiconductors |
| LUMO/HOMO Energy Levels | Lowering of energy levels | Improved electron injection and transport, enhanced air stability |
| Intramolecular Interactions | Can influence molecular packing and planarity | Optimization of charge transport pathways |
| Solubility | Can be modified by the fluorine atoms | Improved processability for device fabrication |
| Electroluminescence | Potential for wavelength tuning | Development of emitters for a range of colors |
The 2,6-difluorophenyl group is a valuable component in the design of liquid crystalline materials. Research into 4-[(2,6-difluorophenyl)ethynyl]biphenyls has demonstrated that this structural unit imparts unique and beneficial properties for liquid crystal applications. nih.gov Specifically, the lateral fluoro-substitution offers significant nematic stability and an increased birefringence. nih.gov These characteristics are highly desirable for the fabrication of liquid crystal displays (LCDs), as they can lead to improved contrast ratios and faster switching times.
The synthesis of these materials, which can be achieved through various synthetic routes, aims to produce compounds that exhibit a broad nematic phase over a wide temperature range. nih.gov The presence of the 2,6-difluorophenyl moiety contributes to the strong nematogenic character of these molecules. nih.gov
In the realm of photoluminescence, while specific studies on this compound are scarce, the synthesis of novel fluorophores is a constantly evolving field. For example, new aza-indenofluorene derivatives have been synthesized and their photoluminescent properties investigated, showing strong emission in the blue to violet region of the spectrum. researchgate.net The development of such materials is crucial for applications ranging from fluorescent probes to emitters in light-emitting devices. The inherent electronic structure of the 2,6-difluorobenzamidine core suggests its potential as a building block for new photoluminescent substances, where the fluorine atoms could be used to tune the emission wavelength and quantum yield.
The concept of using single molecules or small assemblies of molecules as active components in electronic devices has driven significant research in the field of molecular electronics. Molecular wires, which are capable of conducting electrical current, are a fundamental component of such devices. The electronic properties of a molecule, particularly the energy gap between the HOMO and LUMO, are critical in determining its ability to function as a molecular wire.
The introduction of fluorine atoms into aromatic systems, as in this compound, can significantly alter these electronic properties. The electron-withdrawing nature of fluorine can lower the energy of the molecular orbitals, potentially reducing the HOMO-LUMO gap and facilitating charge transport through the molecule. While the direct use of this compound as a molecular wire has not been extensively reported, its structural features make it an interesting candidate for incorporation into more complex molecular wire designs. The ability to tune the electronic properties through chemical modification is a key advantage of molecular systems, and the 2,6-difluorophenyl group offers a powerful tool for this purpose.
Role in Catalytic Processes
The amidine functional group is known to participate in a variety of coordination modes with metal centers, making benzamidines and their derivatives attractive candidates for ligand design in catalysis. The electronic and steric properties of the ligand can have a profound impact on the activity, selectivity, and stability of the resulting catalyst.
The development of new ligands is a cornerstone of modern homogeneous catalysis. Ligands can control the reactivity and selectivity of transition metal-catalyzed reactions by modulating the electronic and steric environment of the metal center. nih.govnih.gov While phosphine-based ligands have been extensively studied, there is a growing interest in the development of nitrogen- and oxygen-based ligands, particularly for reactions catalyzed by non-precious metals like nickel, copper, and iron. nih.gov
Amidine-containing molecules have emerged as a promising class of ligands. For example, 2,6-pyridinedicarboxamidine has been identified as a highly effective tridentate ligand in nickel-catalyzed cross-electrophile coupling reactions. nih.gov The structural similarity of this compound to these successful ligands suggests its potential for application in this area. The two nitrogen atoms of the amidine group can chelate to a metal center, forming a stable complex.
The presence of the two fluorine atoms on the phenyl ring of this compound would be expected to significantly influence its properties as a ligand. The strong electron-withdrawing effect of the fluorine atoms would decrease the electron density on the amidine nitrogen atoms, making them less basic. This could affect the strength of the metal-ligand bond and, consequently, the reactivity of the catalytic species.
| Ligand Feature | Description | Potential Impact on Catalysis |
| Chelating Group | The bidentate N,N'-donating amidine group | Formation of stable metal complexes |
| Electronic Properties | Electron-withdrawing 2,6-difluorophenyl group | Modulation of the metal center's electronics, influencing reactivity and selectivity |
| Steric Hindrance | The phenyl ring provides some steric bulk | Can influence substrate approach and selectivity |
| Tunability | The amidine and phenyl groups can be further functionalized | Allows for fine-tuning of ligand properties for specific reactions |
The electronic and steric properties of a ligand play a crucial role in determining the mechanism and selectivity of a catalytic reaction. The introduction of this compound as a ligand could influence catalysis in several ways.
The electron-withdrawing nature of the 2,6-difluorophenyl group would make the metal center more electrophilic. This could enhance the rate of reactions that involve nucleophilic attack on a metal-bound substrate. Conversely, it might disfavor oxidative addition steps where an electron-rich metal center is required.
In terms of selectivity, the steric profile of the ligand can dictate which of several possible reaction pathways is favored. While the 2,6-difluorophenyl group itself is not exceptionally bulky, its orientation relative to the metal center could influence the approach of substrates, thereby affecting regioselectivity or stereoselectivity.
Bifunctional catalysts, which combine a transition metal complex with an organocatalytic moiety within a single molecule, offer exciting possibilities for controlling reactivity and selectivity. chemrxiv.org For instance, a bifunctional catalyst consisting of a copper(I)/N-heterocyclic carbene (NHC) complex and a guanidine (B92328) unit has been shown to control chemoselectivity in catalytic reductions. chemrxiv.org The guanidine, which is structurally related to the amidine, acts as a hydrogen-bond donor to activate the substrate. chemrxiv.org It is conceivable that a catalytic system incorporating this compound could operate through a similar bifunctional mechanism, where the amidine group participates directly in the catalytic cycle beyond simply coordinating to the metal.
Future Research Directions and Emerging Trends for 2,6 Difluoro Benzamidine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 2,6-difluoro-benzamidine and its derivatives will likely focus on developing more efficient, cost-effective, and environmentally benign processes. Traditional methods for synthesizing fluorinated aromatic compounds can be laborious and may require harsh conditions. sciencedaily.com Emerging research directions aim to overcome these limitations through innovative strategies.
Key areas of future research include:
Late-Stage Fluorination: Developing methods to introduce the 2,6-difluoro pattern onto an existing benzamidine (B55565) scaffold. This approach would allow for the rapid diversification of complex molecules, bypassing the need to build each analog from a fluorinated starting material.
Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and employing catalysts that minimize waste are paramount. mdpi.com Methodologies like flow chemistry could offer improved control over reaction conditions, enhance safety, and facilitate scalability. Research into catalyst-free reactions or the use of biocatalysts could further reduce the environmental impact of synthesis. mdpi.com
Chemoenzymatic Strategies: Combining the selectivity of enzymatic processes with the versatility of chemical synthesis offers a powerful route to producing complex fluorinated molecules. researchgate.net Future work may involve engineering enzymes to accept fluorinated substrates, enabling the creation of novel this compound derivatives with high stereoselectivity.
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of how this compound interacts with biological targets is crucial for designing more potent and selective therapeutic agents. The benzamidine moiety is known to form hydrogen bonds and electrostatic interactions within the active sites of enzymes like trypsin and thrombin. nih.govlew.roresearchgate.net The presence of the ortho-fluorine atoms can significantly alter the compound's binding kinetics and thermodynamics.
Future mechanistic studies will likely employ a combination of experimental and computational techniques:
High-Resolution Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level snapshots of this compound bound to its protein targets. These structures can reveal key interactions and guide the design of next-generation inhibitors.
Computational Modeling: Enhanced sampling molecular dynamics simulations can be used to map the entire binding and unbinding process, identifying transient intermediate states and calculating the free energy of binding. lew.ro Such studies can elucidate how the difluoro substitutions affect ligand conformation, solvation, and interaction with specific amino acid residues. nih.gov
Biophysical Techniques: Methods such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding process, allowing for a quantitative comparison of different derivatives.
These advanced studies will provide a detailed picture of the structure-activity relationship (SAR), enabling a more rational approach to drug design.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the full therapeutic potential of the this compound scaffold, a large and diverse range of derivatives must be synthesized and tested. Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for achieving this. nih.govyoutube.com
The general strategy involves:
Library Design: Creating a virtual library of this compound derivatives by varying substituents at different positions on the aromatic ring.
Combinatorial Synthesis: Employing automated, parallel synthesis techniques to rapidly produce a physical library of these compounds. youtube.com This can be done using solid-phase synthesis, where molecules are built upon resin beads, simplifying purification. youtube.com
High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets (e.g., enzymes, receptors) using automated, miniaturized assays. nih.govthermofisher.comnih.gov HTS allows for the rapid testing of thousands of compounds to identify initial "hits." nih.gov
The data generated from HTS can be used to build initial SAR models and select promising candidates for further optimization.
| Compound ID | R-Group Substitution | Inhibition (%) at 10 µM | EC50 (µM) | Cytotoxicity (CC50 in HepG2 cells, µM) |
|---|---|---|---|---|
| DFB-001 | 4-H (Parent) | 65 | 8.2 | >100 |
| DFB-002 | 4-Cl | 85 | 1.5 | >100 |
| DFB-003 | 4-CH3 | 72 | 5.1 | >100 |
| DFB-004 | 4-NO2 | 92 | 0.8 | 75 |
| DFB-005 | 3-OH | 55 | 12.4 | >100 |
Application of Artificial Intelligence and Machine Learning in SAR and Drug Design
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on experimental data from HTS to build predictive QSAR models. nih.govfrontiersin.org These models correlate structural features (descriptors) of the molecules with their biological activity, allowing for the rapid prediction of potency for virtual compounds. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from the ground up. By providing the model with a target product profile (e.g., high potency, low toxicity, good solubility), it can generate novel this compound derivatives that are predicted to be effective.
Predictive Modeling of ADMET: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This allows researchers to filter out compounds with unfavorable profiles early in the discovery process, saving time and resources. mdpi.com
| Virtual Compound ID | Proposed R-Group | Key Molecular Descriptors (Calculated) | Predicted pIC50 (from ML Model) | Recommendation |
|---|---|---|---|---|
| vDFB-101 | 4-CF3 | cLogP: 4.5, TPSA: 65.1 Ų | 7.8 | Synthesize |
| vDFB-102 | 4-NH2 | cLogP: 2.1, TPSA: 91.1 Ų | 6.9 | Synthesize |
| vDFB-103 | 4-SO2NH2 | cLogP: 1.8, TPSA: 110.5 Ų | 8.1 | High Priority |
| vDFB-104 | 4-C(CH3)3 | cLogP: 5.2, TPSA: 65.1 Ų | 5.5 | Low Priority (Poor predicted activity) |
Development of this compound for Materials Science Innovations
The application of fluorinated aromatic compounds is not limited to medicine; they are also valuable in materials science. researchgate.net The strong carbon-fluorine bond and the electronic effects of fluorine can be leveraged to create materials with unique properties. chemimpex.com For example, 2,6-difluorophenylboronic acid, a related compound, is used to prepare oligophenyls for organic semiconductors. sigmaaldrich.com
Potential future applications for this compound in materials science include:
High-Performance Polymers: The rigidity and polarity of the 2,6-difluorophenyl group could be used to create polymers with high thermal stability, chemical resistance, and specific dielectric properties.
Organic Electronics: The electron-withdrawing nature of the fluorine atoms can tune the electronic properties of organic molecules, making them suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net
Crystal Engineering: The amidine group is capable of forming robust hydrogen-bonding networks. This, combined with the specific intermolecular interactions guided by the fluorine atoms, could be used to design and construct novel crystalline materials, such as metal-organic frameworks (MOFs) or co-crystals with tailored properties.
Q & A
Q. What are the standard synthetic routes for 2,6-difluoro-benzamidine, and how are its structural properties validated?
Answer: this compound is typically synthesized via multi-step reactions starting from fluorinated aromatic precursors. A common approach involves:
Core formation : Reacting 2,6-difluoroaniline with benzoyl chloride under controlled conditions to introduce the amidine group .
Functionalization : Coupling with substituents (e.g., phenylmethoxy groups) via palladium-catalyzed cross-coupling reactions .
Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
Structural validation includes:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile byproducts .
- Waste disposal : Segregate fluorinated waste and collaborate with certified waste management services to prevent environmental contamination .
- Emergency measures : Immediate rinsing with water for exposure incidents, followed by medical consultation .
Q. How can researchers validate the purity of this compound, and what analytical methods are recommended?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., 206.1°C at 760 mmHg) .
- Elemental analysis : Verify C/H/N/F ratios against theoretical values (e.g., CHFN: C 53.85%, H 3.88%, F 24.34%) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Answer:
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 156.133 g/mol | |
| Density | 1.34 g/cm | |
| Boiling point | 206.1°C (760 mmHg) | |
| Solubility | Moderate in DMSO, poor in HO | |
| Stability | Stable at RT; hygroscopic |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioactivity?
Answer:
Q. What challenges arise in resolving contradictory data on this compound’s reactivity, and how can they be addressed?
Answer:
- Fluorine position effects : Conflicting reactivity reports may stem from regioisomeric impurities. Mitigate via rigorous HPLC purification .
- Solvent polarity : Discrepancies in reaction rates (e.g., DMF vs. THF) require controlled solvent screening .
- Validation : Replicate experiments with standardized protocols (e.g., fixed molar ratios, inert atmospheres) .
Q. How does the fluorinated structure of this compound influence its interactions with biological targets?
Answer:
- Electron-withdrawing effects : Fluorine atoms enhance binding affinity to enzymes (e.g., kinases) by polarizing adjacent bonds .
- Metabolic stability : Fluorination reduces oxidative degradation, prolonging half-life in biological assays .
- Structural analogs : Compare with non-fluorinated benzamidines to isolate fluorine-specific effects .
Q. What strategies are effective in stabilizing this compound under varying experimental conditions?
Answer:
Q. How can researchers troubleshoot low yields in large-scale synthesis of this compound?
Answer:
- Scale-up adjustments : Optimize stirring rates and heat transfer to prevent exothermic runaway reactions .
- Byproduct management : Install scavenger resins (e.g., polymer-bound triphenylphosphine) to trap halogenated intermediates .
- Process analytics : Implement PAT (Process Analytical Technology) tools for real-time yield monitoring .
Q. What advanced applications of this compound are emerging in medicinal chemistry?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
